[Des-Arg9]-BRADYKININ [Des-Arg9]-BRADYKININ [des-Arg(9)]-bradykinin is an eight-membered oligopeptide comprising Arg, Pro, Pro, Gly, Phe, Ser, Pro and Phe residues joined in sequence. It is an analogue of bradykinin lacking the Arg residue at position 9. It has a role as a bradykinin receptor B2 agonist. It is a conjugate base of a [des-Arg(9)]-bradykinin(1+).
Brand Name: Vulcanchem
CAS No.: 15958-92-6
VCID: VC21539800
InChI: InChI=1S/C44H61N11O10/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
SMILES: C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Molecular Formula: C44H61N11O10
Molecular Weight: 904.0 g/mol

[Des-Arg9]-BRADYKININ

CAS No.: 15958-92-6

VCID: VC21539800

Molecular Formula: C44H61N11O10

Molecular Weight: 904.0 g/mol

* For research use only. Not for human or veterinary use.

[Des-Arg9]-BRADYKININ - 15958-92-6

Description

[Des-Arg9]-Bradykinin is a potent and selective agonist for the bradykinin B1 receptor. It is an active metabolite of bradykinin, a peptide involved in various physiological processes, including inflammation, pain, and blood pressure regulation. The removal of the arginine residue at position 9 from bradykinin results in [Des-Arg9]-Bradykinin, which exhibits distinct pharmacological properties compared to its parent compound.

Biological Activity and Pharmacology

[Des-Arg9]-Bradykinin is known for its ability to cause endothelium-dependent vasodilation and hypotensive effects. It acts primarily through the bradykinin B1 receptor, which is involved in mediating inflammatory responses and vascular tone regulation. Unlike bradykinin, which is rapidly degraded by angiotensin-converting enzyme (ACE), [Des-Arg9]-Bradykinin is not a substrate for ACE, leading to a longer half-life in the bloodstream .

Key Biological Activities:

  • Vasodilation: Causes relaxation of blood vessels, leading to decreased blood pressure.

  • Inflammation: Plays a role in mediating inflammatory responses.

  • Pain: Involved in pain perception pathways.

Research Findings

Research on [Des-Arg9]-Bradykinin has highlighted its role in various physiological and pathological processes. Studies have shown that its effects can vary depending on vascular tone conditions. Under low-tone conditions, it may cause vasoconstriction, while under elevated-tone conditions, it induces vasodilation .

Table 1: Comparison of [Des-Arg9]-Bradykinin and Bradykinin

FeatureBradykinin[Des-Arg9]-Bradykinin
Receptor AffinityB2 receptor agonistB1 receptor agonist
DegradationRapidly degraded by ACENot degraded by ACE
Half-LifeShort (27 ± 10 s)Longer (643 ± 436 s)
Vascular EffectsPrimarily vasodilationTone-dependent responses

Metabolic Pathways and Gender Differences

The metabolism of [Des-Arg9]-Bradykinin has been found to differ between genders. Women tend to have a higher rate of degradation compared to men, which correlates with serum aminopeptidase P activity . This difference may have implications for the therapeutic use of [Des-Arg9]-Bradykinin in various conditions.

Table 2: Gender Differences in [Des-Arg9]-Bradykinin Metabolism

ParameterMenWomen
Degradation RateLowerHigher
Correlation with APP ActivityLowerHigher (r² = 0.6485, P < 0.001)

Table 3: Therapeutic Potential and Challenges

AspectDescription
Therapeutic PotentialInflammation, hypertension management
ChallengesShort duration of action, potential side effects
CAS No. 15958-92-6
Product Name [Des-Arg9]-BRADYKININ
Molecular Formula C44H61N11O10
Molecular Weight 904.0 g/mol
IUPAC Name (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C44H61N11O10/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
Standard InChIKey VCEHWDBVPZFHAG-POFDKVPJSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O
SMILES C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Sequence One Letter Code: RPPGFSPF
Synonyms 9-de-Arg-bradykinin
9-des-arg-BK
bradykinin, des-Arg(9)-
bradykinin, des-Arg(9)-, diacetate salt
bradykinin, des-Arg(9)-, monoacetate salt
bradykinin, des-arginine(9)-
des-Arg(9)-bradykinin
PubChem Compound 105044
Last Modified Aug 15 2023

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